molecular formula C19H18N2O2S B5684670 N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide

N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide

Cat. No. B5684670
M. Wt: 338.4 g/mol
InChI Key: NBZAYQXNPZLGJQ-UHFFFAOYSA-N
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Description

N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide, also known as compound 1, is a thiazole derivative that has been identified as a potential drug candidate for the treatment of various diseases. This compound has shown promising results in preclinical studies, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are discussed in

Mechanism of Action

The mechanism of action of N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide 1 is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cancer cell growth and inflammation. Studies have shown that N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide 1 inhibits the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation. It has also been found to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects
Compound 1 has been found to have several biochemical and physiological effects. In vitro studies have shown that it induces apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the regulation of inflammation. In addition, it has been found to reduce oxidative stress, which is implicated in the development of various diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide 1 in lab experiments is its potent inhibitory activity against cancer cells and its anti-inflammatory and antioxidant properties. However, one of the limitations is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the research on N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide 1. One direction is to investigate its potential in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases. Another direction is to optimize its synthesis method to improve its solubility and bioavailability. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential drug targets for its development as a therapeutic agent.
Conclusion
In conclusion, N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide 1 is a thiazole derivative that has shown promising results in preclinical studies for the treatment of various diseases. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent.

Synthesis Methods

The synthesis of N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide 1 involves the reaction of 2-bromoacetophenone with potassium thiocyanate to produce 2-phenylthioacetophenone. This intermediate is then reacted with methyl 3-methylbenzylamine to produce the thiazole derivative, which is subsequently reacted with 2-chloroacetic acid to produce N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide 1.

Scientific Research Applications

Compound 1 has been the subject of extensive scientific research, with studies showing its potential in the treatment of various diseases. In vitro studies have shown that N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide 1 has potent inhibitory activity against several cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-14-6-5-7-15(10-14)11-17-12-20-19(24-17)21-18(22)13-23-16-8-3-2-4-9-16/h2-10,12H,11,13H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBZAYQXNPZLGJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC2=CN=C(S2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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